2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVNZBQGMNSCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351877 | |
| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426239-77-2 | |
| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for introducing aldehyde groups into aromatic compounds. The general procedure involves:
- Reagents : Phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are used to generate the Vilsmeier reagent.
- Reaction Conditions : The reaction is conducted at low temperatures initially (0–5 °C), followed by heating under reflux conditions.
- A mixture of POCl₃ and DMF is prepared at low temperature.
- The resulting Vilsmeier reagent is added to a suspension of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in chloroform.
- The mixture is stirred at room temperature and then refluxed for several hours.
- After cooling, the product is isolated by filtration and purified through crystallization.
- Typical yields reported are around 75% to 87%.
- Characterization techniques include NMR spectroscopy and melting point determination.
Alternative Synthesis Routes
Another method involves the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives, which can also lead to the formation of imidazo[1,2-a]pyridine derivatives.
- An α-bromocarbonyl compound is reacted with 2-aminopyridine in a solvent-free environment or under reflux conditions.
- The resulting product undergoes further reactions to form the desired imidazo[1,2-a]pyridine structure.
- Yields from this method can vary but are often comparable to those obtained from Vilsmeier-Haack reactions.
- Products are characterized using NMR and mass spectrometry.
| Method | Key Reagents | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 75–87 | NMR, Melting Point |
| Condensation Reaction | α-Bromocarbonyl, 2-Aminopyridine | Varied | NMR, Mass Spectrometry |
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be effectively achieved through established methods such as the Vilsmeier-Haack formylation and alternative condensation reactions. Each method offers distinct advantages regarding yield and simplicity, making them suitable for various applications in research and development within medicinal chemistry.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a crucial role in the synthesis of novel pharmaceuticals, particularly as an intermediate in developing anti-cancer agents. Its ability to interact with biological targets effectively positions it as a candidate for further exploration in oncology research .
Anticancer Activity
Recent studies have highlighted its potential in anticancer therapies. For instance, derivatives of imidazo[1,5-a]pyridine have been shown to exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptotic induction and disruption of microtubules, suggesting that compounds like this compound could be developed into effective anticancer drugs .
Biological Research
Enzyme Inhibition Studies
In biological research, this compound is employed to investigate enzyme inhibition and receptor binding. Such studies provide insights into cellular mechanisms and therapeutic pathways that could lead to new treatments for various diseases .
Mechanistic Insights
Research involving this compound has contributed to understanding how certain biological processes can be modulated through chemical intervention. This includes studies on its interaction with specific receptors and enzymes that are pivotal in disease progression .
Material Science
Organic Light-Emitting Diodes (OLEDs)
In material science, this compound is utilized in the formulation of advanced materials such as OLEDs. These materials are critical for enhancing the efficiency and performance of electronic devices .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It aids in the accurate quantification of similar compounds within complex mixtures, ensuring reliable results in various analytical applications .
Cosmetic Industry
Potential Antioxidant Properties
The compound is being explored for potential applications in cosmetic formulations, particularly in skincare products. Its antioxidant properties may benefit skin health by protecting against oxidative stress and promoting overall skin vitality .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical Development | Key intermediate for anti-cancer drug synthesis |
| Biological Research | Studies on enzyme inhibition and receptor binding |
| Material Science | Formulation of organic light-emitting diodes (OLEDs) |
| Analytical Chemistry | Standard reference material for chromatographic techniques |
| Cosmetic Industry | Potential use in skincare products due to antioxidant properties |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Anticancer Research: A study demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity. The mechanisms involved included apoptosis induction and mitochondrial damage assessment through reactive oxygen species (ROS) generation .
- Material Science Innovations: Research into OLEDs has shown that incorporating this compound can enhance light emission efficiency, making it valuable for developing next-generation display technologies .
These findings underscore the compound's versatility and potential across multiple scientific disciplines.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows diverse functionalization. Key analogs and their differences are summarized below:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (4-MeO-Ph) in the target compound is electron-donating, enhancing π-electron density in the aromatic system. In contrast, analogs like DABTEI (with a nitro group at position 6) and the 4-chlorophenyl derivative exhibit electron-withdrawing effects, which may alter reactivity and biological interactions .
Synthetic Yields :
- The target compound is synthesized in 87% yield via Vilsmeier-Haack formylation , whereas biphenyl analogs (e.g., 2-(4-biphenyl) derivatives) achieve 80% yield under similar conditions . Chlorophenyl analogs require chromatographic purification, suggesting lower efficiency .
Biological Implications :
Crystallographic and Spectroscopic Insights
Biological Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H12N2O2
- Molecular Weight : 252.27 g/mol
- CAS Number : 426239-77-2
- Chemical Structure :
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit potent anticancer activity. A study highlighted that compounds within this class can inhibit the growth of various cancer cell lines, with some exhibiting IC50 values in the micromolar range. For instance, related compounds have shown effectiveness against human colon carcinoma cells with GI50 values around 2.30 μM .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been noted for their antibacterial and antifungal properties. The compound has shown efficacy against a range of pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticonvulsant Effects
The anticonvulsant properties of imidazo[1,2-a]pyridine derivatives are noteworthy. In preclinical studies, these compounds have been shown to possess significant anticonvulsant activity in various animal models. The presence of the methoxy group in the phenyl ring is believed to enhance this activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Imidazole Ring | Critical for interaction with biological targets |
| Aldehyde Functionality | May facilitate reactivity with biomolecules |
The SAR analysis indicates that modifications to the imidazole core can significantly influence the compound's potency and selectivity against various biological targets .
Study 1: Anticancer Activity
A study investigated the antiproliferative effects of several imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results showed that compounds similar to this compound inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The findings indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via:
- Vilsmeier-Haack Reaction : Reacting 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with POCl₃ and DMF at 353 K for 5 hours, yielding 74% after crystallization (methanol) .
- Catalyst-Free Multicomponent Reactions (MCRs) : Using glyoxylic acid and boronic acids in DMF at 100°C, though yields may be low (~10%) without optimization .
- Silver-Catalyzed Aminooxygenation : AgNO₃ in acetonitrile improves yields (moderate to high) via intramolecular cyclization .
Q. Key Factors :
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Space Group : Monoclinic with unit cell parameters .
- Hydrogen Bonding : C–H⋯O/N interactions (e.g., C4–H4⋯N3, bond length 2.89 Å) form layers parallel to the (101) plane .
- Dihedral Angles : The imidazo[1,2-a]pyridine core is coplanar (max deviation 0.028 Å), with dihedral angles of 33.9° and 34.6° relative to the methoxyphenyl and nitro groups, respectively .
Q. Refinement Protocol :
- Use SHELXL2014 with full-matrix least-squares on .
- Apply absorption correction (SADABS) and anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aldehyde proton at 10.09 ppm (singlet) .
- Methoxy group at 3.83 ppm (singlet, 3H) .
- Mass Spectrometry : ESI-MS shows at m/z 298.09 .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in synthetic yields between catalyst-free and metal-catalyzed methods be resolved?
- Methodological Answer : Contradictions arise from competing pathways (e.g., decarboxylation vs. adduct formation in MCRs). To address:
- Mechanistic Studies : Use DFT calculations to map energy barriers for intermediates .
- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track reaction progress .
- Additive Screening : Additives like acetic acid (1–5 mol%) can suppress side reactions in catalyst-free MCRs .
Q. What computational strategies are effective for designing derivatives with improved ligand efficiency in drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., kinase enzymes) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity .
- Ligand Efficiency Metrics : Optimize LE (<0.3) and LLE (LipE >5) by modifying the aldehyde group to reduce molecular weight while maintaining potency .
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
- Methodological Answer :
- Steric Effects : Bulkier groups (e.g., trifluoromethyl) reduce antibacterial activity by hindering target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) enhance antitumor activity by increasing electrophilicity at C3 .
- Case Study : Derivatives with 4-methoxyphenyl show 2× higher anti-HIV activity than chloro analogs due to improved solubility and H-bonding .
Q. What strategies are recommended for resolving discrepancies in XRD data refinement?
- Methodological Answer :
- Twinned Crystals : Use PLATON to check for twinning and apply HKLF5 refinement .
- Disorder Modeling : Split positions for flexible groups (e.g., methoxy) with occupancy refinement .
- Extinction Correction : Apply SHELXL2014’s extinction parameter (e.g., 0.0038) to mitigate intensity errors .
Data Contradiction Analysis
Q. Why do some studies report lower yields for catalyst-free syntheses compared to metal-catalyzed methods?
- Resolution : Catalyst-free MCRs often suffer from competing pathways (e.g., imine vs. aldol adducts). Metal catalysts (Ag⁺) stabilize transition states, favoring the desired product .
- Experimental Design : Conduct a DoE (Design of Experiments) varying solvent polarity, temperature, and stoichiometry to identify optimal conditions .
Q. How can conflicting bioactivity results for nitro-substituted derivatives be reconciled?
- Resolution : Nitro groups exhibit dual roles: enhancing cytotoxicity (via ROS generation) but reducing solubility. Use logP optimization (e.g., adding PEG chains) to balance these effects .
Tables for Key Findings
Q. Table 1: Comparative Crystallographic Data
| Parameter | Value (This Compound) | Reference Compound (Nitro Derivative) | Evidence ID |
|---|---|---|---|
| Space Group | |||
| C=O Bond Length (Å) | 1.214 | 1.207 | |
| 0.060 | 0.072 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
